![molecular formula C24H23NO5 B2689469 N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide CAS No. 52905-50-7](/img/structure/B2689469.png)
N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide
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Description
N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide, also known as BTB-1, is a compound that has been of great interest in scientific research due to its potential therapeutic properties. BTB-1 belongs to the family of benzamides, which are known to have a wide range of biological activities.
Scientific Research Applications
Polymer Science Applications
In the field of polymer science, novel diamines including derivatives with functionalities similar to N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide have been synthesized and polymerized with various dianhydrides. This process yields polyimides with excellent solubility in organic solvents and high thermal stability, suitable for advanced material applications (Butt et al., 2005).
Nucleic Acid Synthesis Applications
For nucleic acid synthesis, selective benzoylation of ribonucleosides has been achieved, facilitating the solid-phase synthesis of RNA and DNA-RNA mixtures. This method employs protected ribonucleosides, including 2'-O-(benzoyl or 3,4,5-trimethoxybenzoyl) derivatives, demonstrating a significant advancement in the synthesis of oligonucleotides (Kempe et al., 1982).
Molecular Interactions Studies
Investigations into the structure of 3,4,5-trimethoxy-N-p-tolylbenzamide reveal unusual C–H···π interactions, a feature that could influence molecular recognition processes and material science applications. The extensive contribution of these interactions in structuring and stabilizing molecular assemblies provides insights into designing new materials and understanding biological interactions (Saeed & Simpson, 2012).
Chemical Synthesis Applications
In chemical synthesis, the development of catalysts based on functionalized benzamide derivatives, such as pincer complexes for ketone reduction, showcases the versatility of benzamide frameworks in catalyzing chemical reactions. These catalysts exhibit potential in organic synthesis, highlighting the utility of benzamide derivatives in creating efficient catalytic systems (Facchetti et al., 2016).
properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-15-10-11-19(18(12-15)22(26)16-8-6-5-7-9-16)25-24(27)17-13-20(28-2)23(30-4)21(14-17)29-3/h5-14H,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBPNMUMXPFJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide |
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